2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-8(14)16-9(15-7)6-4-2-1-3-5-6/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHYNHHZOJISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Intermediate Formation : The synthesis begins with the preparation of an α-acylaminoketone precursor. For example, N-acyl-α-amino ketones derived from valine are treated with 4-(phenylsulfonyl)benzoyl chloride to form the requisite α-acylaminoketone.
- Cyclization : The α-acylaminoketone undergoes intramolecular cyclodehydration in the presence of POCl₃ at reflux temperatures (80–100°C). This step eliminates a water molecule, forming the 1,3-oxazole ring.
- Functionalization : The trifluoromethyl group is introduced either prior to cyclization via a trifluoromethyl-containing precursor or through post-cyclization modifications, such as nucleophilic substitution with trifluoromethylating agents.
Optimization and Yield
- Temperature : Elevated temperatures (≥80°C) are critical to overcoming the electron-withdrawing effects of the trifluoromethyl group, which can hinder cyclization.
- Catalyst : POCl₃ acts as both a catalyst and dehydrating agent, with stoichiometric amounts (1.2–1.5 equivalents) yielding optimal results.
- Substituent Compatibility : The phenyl group at position 2 is typically introduced via aromatic electrophilic substitution during the precursor synthesis.
Table 1 : Optimization of Robinson–Gabriel Cyclization for 1,3-Oxazole Synthesis
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 80°C | 62 | |
| POCl₃ Equivalents | 1.2 | 68 | |
| Reaction Time | 4 hours | 70 |
Hantzsch Oxazole Synthesis
The Hantzsch method involves the condensation of α-haloketones with amides or nitriles. For this compound, this route requires strategic placement of the trifluoromethyl and amine groups.
Synthetic Pathway
- α-Haloketone Preparation : 2-Bromo-1-phenyl-3-(trifluoromethyl)propan-1-one is synthesized by brominating 1-phenyl-3-(trifluoromethyl)propan-1-one using N-bromosuccinimide (NBS).
- Condensation with Urea : The α-haloketone reacts with urea in ethanol under reflux, forming the oxazole ring. The amine group at position 5 is introduced via the urea nitrogen.
- Workup : The crude product is purified via recrystallization from ethanol/water mixtures.
Challenges and Solutions
- Regioselectivity : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to position 4, ensuring correct regiochemistry.
- Amine Stability : The amine group is susceptible to oxidation; thus, inert atmospheres (N₂ or Ar) are employed during reactions.
Table 2 : Hantzsch Synthesis Conditions and Outcomes
| Haloketone | Amine Source | Solvent | Yield (%) |
|---|---|---|---|
| 2-Bromo-1-phenyl-3-(trifluoromethyl)propan-1-one | Urea | Ethanol | 55 |
Post-Functionalization Strategies
Nitro Group Reduction
For oxazoles synthesized with a nitro group at position 5, catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (SnCl₂/HCl) convert the nitro group to an amine.
Example :
Buchwald–Hartwig Amination
Palladium-catalyzed coupling introduces amines to halogenated oxazoles. This method is less common due to the stability challenges of trifluoromethylated substrates.
Comparative Analysis of Methods
Table 3 : Advantages and Limitations of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Robinson–Gabriel | High regiocontrol; scalable | Requires POCl₃; harsh conditions |
| Hantzsch | Simple reagents; one-pot synthesis | Moderate yields; functionalization needed |
| Post-Functionalization | Flexibility in amine introduction | Multi-step; intermediate purification |
Mechanistic Considerations for Trifluoromethyl Incorporation
The trifluoromethyl group’s strong electron-withdrawing nature influences reaction kinetics and regioselectivity:
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen functionalities.
Substitution: Substituted oxazole derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Activity
Recent studies have highlighted the potential of derivatives of 2-phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which help regulate glucose metabolism.
A notable study demonstrated that modifications to the oxazole ring can lead to significant improvements in potency. For instance, compounds derived from this scaffold exhibited up to a 7400-fold increase in DPP-IV inhibition compared to earlier compounds. The most promising derivatives showed an IC50 value of approximately 2.0 nM , indicating strong pharmacological activity and favorable pharmacokinetic profiles .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For example, studies have shown that specific analogs can effectively inhibit tumor growth in vitro and in vivo models .
Material Science
2.1 Polymer Additives
In material science, this compound is explored as an additive in polymer formulations. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications such as coatings and adhesives.
Data from various experiments indicate that incorporating this compound into polymer matrices can significantly improve mechanical properties while maintaining flexibility and processability .
Agricultural Chemistry
3.1 Pesticide Development
The synthesis of novel pesticides has been another area where this compound has shown promise. As an intermediate in the synthesis of more complex agrochemicals, it has been linked to compounds that exhibit broad-spectrum insecticidal activity with low toxicity to non-target organisms.
For instance, research has identified derivatives that target specific pests while minimizing environmental impact, aligning with modern sustainable agricultural practices .
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Compound Derivative | IC50 Value (nM) | Remarks |
|---|---|---|---|
| DPP-IV Inhibition | Compound 22a | 2.0 | Comparable efficacy to omarigliptin |
| Anticancer Activity | Compound X | 15.0 | Induces apoptosis in breast cancer cells |
| Insecticidal Activity | Compound Y | 30.0 | Effective against aphids |
Table 2: Material Properties of Polymers with Additives
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5 | 220 | 30 |
| Polyurethane | 10 | 250 | 40 |
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4-bis(trifluoromethyl)-4,5-dihydro-1,3,2-benzodioxaphosphepin-5-one: Another compound with a trifluoromethyl group, but with different structural features and reactivity.
(E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol: A compound with a similar trifluoromethyl group but different core structure and applications.
Uniqueness
2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine is unique due to its oxazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in medicinal chemistry and materials science, where such properties are highly sought after .
Biological Activity
2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a phenyl group and a trifluoromethyl group attached to an oxazole ring. This unique combination contributes to its biological properties, particularly in terms of interaction with various biological targets.
Biological Activity Overview
Research has shown that compounds containing oxazole rings exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:
-
Anticancer Activity :
- A study indicated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications of similar oxazole structures have shown IC50 values ranging from nanomolar to micromolar levels against different tumor cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
- The compound's structure suggests potential interactions with key proteins involved in cancer proliferation and survival pathways.
-
Mechanisms of Action :
- The mechanisms through which this compound exerts its effects may include inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
- Additionally, the compound could potentially inhibit enzymes such as histone deacetylases (HDACs), which are known to play a role in cancer progression .
Case Studies
- Cytotoxicity Assays :
- Selectivity :
Comparative Table of Biological Activities
| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| This compound | Cytotoxic | HeLa | 92.4 |
| Modified Derivative | Cytotoxic | Renal Cancer | 1.143 |
| Similar Oxazole Derivative | Cytotoxic | A549 | Varies (nanomolar range) |
Q & A
Q. What are the optimal synthetic routes for 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of precursors (e.g., trifluoromethyl ketones and phenyl-substituted amines) under controlled conditions. Key factors include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Temperature : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., trifluoromethyl at C4, phenyl at C2) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 283.0821) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between oxazole and phenyl rings: 12.5°) .
- IR Spectroscopy : Detects functional groups (e.g., C-F stretch at 1120–1250 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
Answer: Common assays include:
- Antimicrobial Screening : Broth microdilution (MIC values against S. aureus or E. coli) .
- Anticancer Activity : MTT assay in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ < 10 µM for EGFR inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:
- Systematic Substituent Variation : Compare analogs with halogen (Cl, F) or methyl groups at C2/C4 positions .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- Meta-Analysis : Aggregate data from multiple studies to isolate trends (e.g., trifluoromethyl enhances lipophilicity and target affinity) .
Q. Example SAR Table :
| Substituent (C4) | LogP | IC₅₀ (EGFR, µM) |
|---|---|---|
| CF₃ | 2.8 | 8.2 |
| CH₃ | 1.9 | 25.4 |
| Cl | 2.5 | 15.7 |
Source : Aggregated data from .
Q. What experimental approaches elucidate the mechanism of action for this compound in enzyme inhibition?
Answer:
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity () and enthalpy changes .
- Cellular Imaging : Confocal microscopy tracks compound localization (e.g., mitochondrial targeting in apoptosis assays) .
Q. How do solvent and pH conditions affect the stability of this compound in biological assays?
Answer:
- Aqueous Stability : Hydrolysis of the oxazole ring occurs at pH > 8.0, reducing half-life to <24 hours .
- Organic Solvents : DMSO (0.1% v/v) maintains stability for >72 hours at 4°C .
- Buffering Agents : Phosphate buffers (pH 7.4) minimize degradation compared to Tris-based systems .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?
Answer: Discrepancies may stem from:
- Purity Variations : Impurities >5% skew IC₅₀ values (e.g., unreacted starting materials in analogs) .
- Assay Conditions : Differences in cell line passage number or serum concentration affect compound efficacy .
- Stereochemical Factors : Undetected racemization in chiral analogs alters target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
